molecular formula C10H12O B146730 2',5'-Dimethylacetophenone CAS No. 2142-73-6

2',5'-Dimethylacetophenone

Cat. No.: B146730
CAS No.: 2142-73-6
M. Wt: 148.2 g/mol
InChI Key: AWKBVLVKQQRRFQ-UHFFFAOYSA-N
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Description

2’,5’-Dimethylacetophenone, also known as 1-(2,5-dimethylphenyl)ethanone, is an organic compound with the molecular formula C10H12O. It is characterized by the presence of aromatic and ketone functional groups. This colorless liquid is commonly used as a fragrance ingredient in perfumes and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,5’-Dimethylacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,5-dimethylbenzene (p-xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H4(CH3)2+CH3COClAlCl3C6H3(CH3)2COCH3+HCl\text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{CH}_3)_2\text{COCH}_3 + \text{HCl} C6​H4​(CH3​)2​+CH3​COClAlCl3​​C6​H3​(CH3​)2​COCH3​+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.

Industrial Production Methods

In an industrial setting, the production of 2’,5’-Dimethylacetophenone may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high selectivity and minimal by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethylacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2,5-Dimethylbenzoic acid.

    Reduction: 1-(2,5-Dimethylphenyl)ethanol.

    Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

2’,5’-Dimethylacetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,5’-Dimethylacetophenone involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate biological pathways and lead to various effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’,6’-Trimethylacetophenone
  • 4’-Methoxyacetophenone
  • 2’-Hydroxy-4’,6’-dimethoxyacetophenone
  • 2’,4’,5’-Trimethoxyacetophenone

Uniqueness

2’,5’-Dimethylacetophenone is unique due to the specific positioning of the methyl groups on the aromatic ring, which influences its reactivity and physical properties. This structural arrangement can affect its boiling point, solubility, and interaction with other molecules, making it distinct from other acetophenone derivatives .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKBVLVKQQRRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062202
Record name Ethanone, 1-(2,5-dimethylphenyl)-
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Molecular Weight

148.20 g/mol
Source PubChem
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CAS No.

2142-73-6
Record name 1-(2,5-Dimethylphenyl)ethanone
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Record name Ethanone, 1-(2,5-dimethylphenyl)-
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Record name 2',5'-Dimethylacetophenone
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Record name Ethanone, 1-(2,5-dimethylphenyl)-
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Record name Ethanone, 1-(2,5-dimethylphenyl)-
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Record name 1-(2,5-dimethylphenyl)ethan-1-one
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Record name 2',5'-Dimethylacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when α-chloro-2',5'-dimethylacetophenone is exposed to light?

A1: Upon light exposure, α-chloro-2',5'-dimethylacetophenone undergoes photocyclization, ultimately forming 6-methyl-1-indanone. This process involves a short-lived triplet state (lifetime ≤1 ns) and the formation of a photoenol intermediate. Interestingly, the study identified two photoenols (E and Z isomers). While the E isomer was detectable with a longer lifetime, the Z isomer, believed to be crucial for the cyclization, remained elusive due to its short lifespan. []

Q2: How do the photoenols contribute to the formation of 6-methyl-1-indanone?

A2: The photoenols, formed after light absorption by α-chloro-2',5'-dimethylacetophenone, are key intermediates in the reaction pathway. The Z isomer of the photoenol is believed to be particularly important for the cyclization reaction, as it possesses a conformation favoring ring closure to form the final 6-methyl-1-indanone product. []

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